molecular formula C6H9ClN2S B2492777 5-(Chloromethyl)-3-isopropyl-1,2,4-thiadiazole CAS No. 474678-09-6

5-(Chloromethyl)-3-isopropyl-1,2,4-thiadiazole

Cat. No.: B2492777
CAS No.: 474678-09-6
M. Wt: 176.66
InChI Key: DRNZTLAPFKRHIN-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-isopropyl-1,2,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a chloromethyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-isopropyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyl-substituted precursor with a thiadiazole-forming reagent under controlled temperature and pressure conditions. The reaction may require the use of catalysts to facilitate the cyclization process and improve yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-isopropyl-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the chloromethyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Chloromethyl)-3-isopropyl-1,2,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)furfural: A compound with a similar chloromethyl group but a different heterocyclic ring structure.

    5-(Chloromethyl)isoxazole: Another compound with a chloromethyl group and an isoxazole ring.

Uniqueness

5-(Chloromethyl)-3-isopropyl-1,2,4-thiadiazole is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential applications. Its thiadiazole ring provides stability and versatility in chemical reactions, while the chloromethyl and isopropyl groups offer opportunities for further functionalization and interaction with biological targets.

Properties

IUPAC Name

5-(chloromethyl)-3-propan-2-yl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2S/c1-4(2)6-8-5(3-7)10-9-6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNZTLAPFKRHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NSC(=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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